3,4-difluoro-N-(2-methoxyethyl)benzamide
Overview
Description
3,4-Difluoro-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H11F2NO2. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, and a methoxyethyl group attached to the nitrogen atom of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-methoxyethylamine in the chosen solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions
Major Products Formed
Substitution: Products include substituted benzamides with different nucleophiles replacing the fluorine atoms.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and 2-methoxyethylamine
Scientific Research Applications
3,4-Difluoro-N-(2-methoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound to study the effects of fluorinated benzamides on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance binding affinity and selectivity by forming strong interactions with the target site. The methoxyethyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
2-Methoxyethylbenzamide: Lacks the fluorine atoms, which may reduce its binding affinity and selectivity.
3,4-Difluoro-N-methylbenzamide: Contains a methyl group instead of a methoxyethyl group, which may alter its pharmacokinetic properties
Uniqueness
3,4-Difluoro-N-(2-methoxyethyl)benzamide is unique due to the presence of both fluorine atoms and the methoxyethyl group, which together contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity, selectivity, and pharmacokinetic profile, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUAIBZHFLVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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